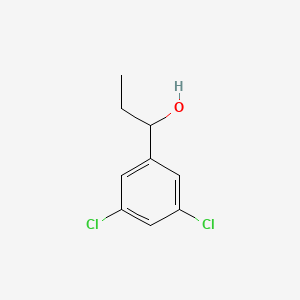

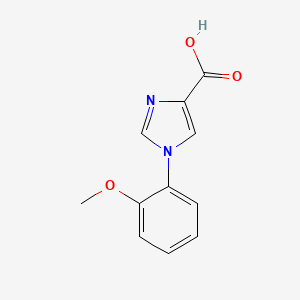

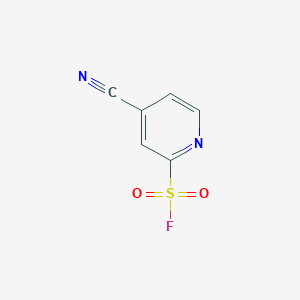

![molecular formula C19H20Cl2N2O2 B2604017 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797318-74-1](/img/structure/B2604017.png)

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . They exhibit a wide range of pharmacological applications .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters is a reaction that has been reported for similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .Scientific Research Applications

Enantioselective Synthesis

Research on related piperidine derivatives, such as the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, provides a foundation for the synthesis of complex organic compounds, including potential applications in drug development and chemical synthesis (Calvez, Chiaroni, & Langlois, 1998).

Structure-Affinity Relationship in Dopamine Receptors

Research into the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides highlights the exploration of compounds that target dopamine receptors, indicating the importance of chemical modifications for enhancing receptor affinity and selectivity (Leopoldo et al., 2002).

Molecular Structure and Antioxidant Activity

A study on the molecular structure and antioxidant activity of a novel benzamide derivative underscores the integration of experimental and computational methods to assess the chemical and biological properties of such compounds (Demir et al., 2015).

Fluorescence Enhancement in Biomedical Applications

The application of benzamide derivatives like Glibenclamide to enhance the fluorescence of Er3+ ion for biochemical probing demonstrates the potential of these compounds in the development of sensitive and specific diagnostic tools (Faridbod et al., 2009).

Corrosion Inhibition

Investigations into the corrosion inhibition capabilities of benzamide derivatives on mild steel highlight the utility of these compounds in materials science, particularly for protecting industrial materials against corrosion (Mishra et al., 2018).

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O2/c1-25-16-3-2-10-23(12-16)15-7-5-14(6-8-15)22-19(24)13-4-9-17(20)18(21)11-13/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFPHQXWGVBZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

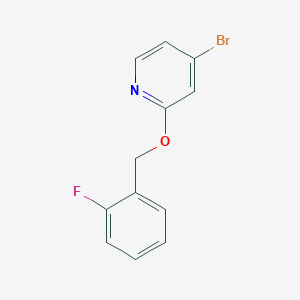

![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)

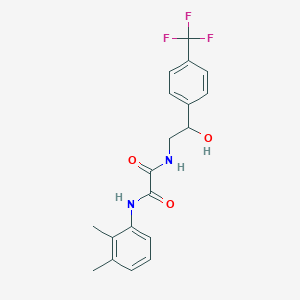

![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)

![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)

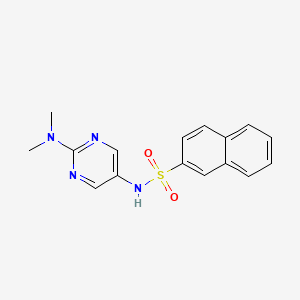

![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)